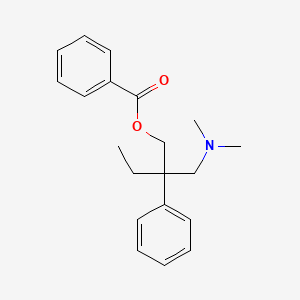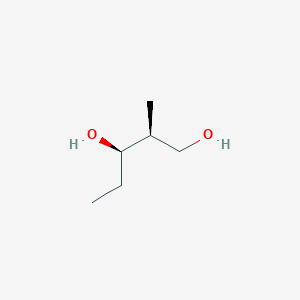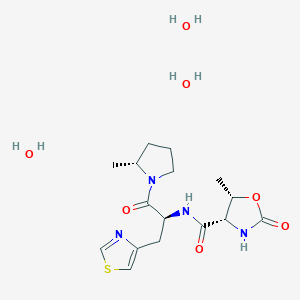
Benzobutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzobutamine is a chemical compound with the molecular formula C20H25NO2 It is known for its unique structure and properties, which have made it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzobutamine typically involves a multi-step process. One common method includes the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of catalysts and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzobutamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzobutamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors and modulating the activity of certain enzymes. This interaction leads to a cascade of biochemical events that result in the observed physiological effects .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: A local anesthetic with a similar structure but different pharmacological properties.
Procaine: Another local anesthetic with structural similarities to Benzobutamine.
Tetracaine: Known for its potent anesthetic effects, structurally related to this compound.
Uniqueness
Unlike other similar compounds, this compound has shown promise in a broader range of scientific research areas, making it a versatile compound for further study .
Properties
| 3562-48-9 | |
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[2-[(dimethylamino)methyl]-2-phenylbutyl] benzoate |
InChI |
InChI=1S/C20H25NO2/c1-4-20(15-21(2)3,18-13-9-6-10-14-18)16-23-19(22)17-11-7-5-8-12-17/h5-14H,4,15-16H2,1-3H3 |
InChI Key |
YFAKHWQTDGNFFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)(COC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







